N-(4-fluorophenyl)-4-((2-oxo-2H-chromene-3-carboxamido)methyl)piperidine-1-carboxamide
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Overview
Description
N-(4-fluorophenyl)-4-((2-oxo-2H-chromene-3-carboxamido)methyl)piperidine-1-carboxamide is a synthetic organic compound that combines a fluorophenyl group, a chromene derivative, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-((2-oxo-2H-chromene-3-carboxamido)methyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Chromene Derivative: The chromene core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Amidation Reaction: The chromene derivative is then reacted with an appropriate amine to form the carboxamide.
Piperidine Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, where the amine group of the piperidine reacts with a suitable leaving group on the chromene derivative.
Fluorophenyl Group Addition: Finally, the fluorophenyl group is introduced via a coupling reaction, such as a Suzuki or Heck reaction, to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the chromene moiety, potentially converting them to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Alcohol derivatives of the chromene moiety.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.
Medicine
Medicinally, N-(4-fluorophenyl)-4-((2-oxo-2H-chromene-3-carboxamido)methyl)piperidine-1-carboxamide is of interest for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-((2-oxo-2H-chromene-3-carboxamido)methyl)piperidine-1-carboxamide likely involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-((2-oxo-2H-chromene-3-carboxamido)methyl)piperidine-1-carboxamide
- N-(4-bromophenyl)-4-((2-oxo-2H-chromene-3-carboxamido)methyl)piperidine-1-carboxamide
- N-(4-methylphenyl)-4-((2-oxo-2H-chromene-3-carboxamido)methyl)piperidine-1-carboxamide
Uniqueness
Compared to these similar compounds, N-(4-fluorophenyl)-4-((2-oxo-2H-chromene-3-carboxamido)methyl)piperidine-1-carboxamide may exhibit unique properties due to the presence of the fluorine atom. Fluorine can influence the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, potentially enhancing its biological activity and selectivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[[(2-oxochromene-3-carbonyl)amino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4/c24-17-5-7-18(8-6-17)26-23(30)27-11-9-15(10-12-27)14-25-21(28)19-13-16-3-1-2-4-20(16)31-22(19)29/h1-8,13,15H,9-12,14H2,(H,25,28)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUYROYBCSTBSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3OC2=O)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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